4-(2-Cyano-acetylamino)-benzoic acid
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Description
4-(2-Cyano-acetylamino)-benzoic acid is a chemical compound that is not widely documented. It is likely to be a derivative of cyanoacetic acid, which is a versatile intermediate in the preparation of chemicals . Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline and is a building block for many drugs .
Scientific Research Applications
1. Synthesis of Highly Substituted Tetrahydroquinolines
- Application Summary: Ethyl cyanoacetate is used in a three-component cascade reaction involving 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
2. Cyanoacetylation of Amines
- Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of heterocyclic compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
3. Cyanoacetylation of Amines
- Application Summary: Cyanoacetylation of amines is a method used to prepare N-cyanoacetamides, which are important precursors for heterocyclic synthesis .
- Methods of Application: This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
4. Preparation of Ethyl Cyanoacrylate
- Application Summary: Cyanoacetic acid is used to prepare ethyl cyanoacrylate, a component of superglue .
- Methods of Application: Cyanoacetic acid is first esterified to give ethyl cyanoacetate. Condensation of that ester with formaldehyde gives ethyl cyanoacrylate .
- Results: As of 2007, more than 10,000 tons of cyanoacetic acid were produced annually .
5. Synthesis of Biologically Active Compounds
- Application Summary: N-cyanoacetamides, which can be synthesized from amines and alkyl cyanoacetates, are used extensively as reactants to form a variety of biologically active compounds .
- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
- Results: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
6. Preparation of Synthetic Caffeine
- Application Summary: Cyanoacetic acid is a precursor to synthetic caffeine via the intermediacy of theophylline .
- Methods of Application: The synthesis of synthetic caffeine involves several steps, starting with the reaction of cyanoacetic acid with other compounds to form theophylline, which is then further processed to produce caffeine .
- Results: Synthetic caffeine is widely used in a variety of products, including beverages and pharmaceuticals .
properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEVVYBTPHMLAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357656 |
Source
|
Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyano-acetylamino)-benzoic acid | |
CAS RN |
31557-87-6 |
Source
|
Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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